molecular formula C8H6N2O2 B1280815 Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 251102-27-9

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B1280815
CAS No.: 251102-27-9
M. Wt: 162.15 g/mol
InChI Key: OAZGQWMFODAEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine structures.

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can bind to nucleic acids, affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, it can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses beyond this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various substrates . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it can influence the flux through glycolytic and tricarboxylic acid cycle pathways, impacting energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the condensation of pyrrole-2-carbaldehydes with isocyanides such as toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. The reaction is usually carried out in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and potential for functionalization .

Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-4-6-2-1-3-10(6)5-9-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZGQWMFODAEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478209
Record name Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251102-27-9
Record name Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 2
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 4
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 6
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Customer
Q & A

Q1: What is significant about the synthetic route presented in this paper for pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters?

A1: The paper details a novel synthetic approach to creating this compound esters using isocyano compounds as building blocks []. This method potentially offers a more efficient and versatile alternative to previous synthetic strategies, allowing for the creation of diverse derivatives with potentially valuable pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.